Home > Products > Screening Compounds P102203 > VPS34 inhibitor 1
VPS34 inhibitor 1 - 1383716-46-8

VPS34 inhibitor 1

Catalog Number: EVT-254312
CAS Number: 1383716-46-8
Molecular Formula: C21H25N7O
Molecular Weight: 391.479
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VPS34-IN1 is a potent and highly selective inhibitor of Vacuolar protein sorting 34 (Vps34), the sole Class III phosphoinositide 3-kinase (PI3K) in humans. [] This kinase is responsible for phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate [PtdIns(3)P] at endosomal membranes. [] This lipid product plays a crucial role in regulating intracellular vesicle trafficking by recruiting proteins containing PtdIns(3)P-binding domains, such as PX and FYVE. [] VPS34-IN1's high selectivity for Vps34 makes it a valuable tool for researchers to investigate the specific functions of Vps34 and PtdIns(3)P in various cellular processes, including autophagy, endocytosis, and signal transduction.

Future Directions
  • Developing more potent and selective Vps34 inhibitors with improved pharmacological properties. []
  • Exploring the therapeutic potential of VPS34-IN1 and related compounds in a wider range of diseases, including neurodegenerative disorders, infectious diseases, and metabolic disorders. [, ]
  • Investigating the potential for combining VPS34-IN1 with other therapies, such as chemotherapy, immunotherapy, or targeted therapies, to enhance their efficacy. [, ]

SAR405

    Compound Description: SAR405 is a potent, selective, small-molecule inhibitor of VPS34. It demonstrates high selectivity for VPS34 over other lipid and protein kinases. SAR405 effectively inhibits autophagy induced by starvation or mTOR inhibition. [, ] Research suggests that combining SAR405 with the mTOR inhibitor everolimus results in synergistic reduction of cell proliferation in renal tumor cells, indicating a potential therapeutic application for VPS34 inhibitors in cancer. []

    Relevance: While the specific structural relationship between SAR405 and VPS34 Inhibitor 1 is not detailed in the provided abstracts, both compounds are explicitly identified as belonging to the same category: VPS34 inhibitors. [, ] This strongly suggests they share key structural features that facilitate interaction with the VPS34 binding site.

SB02024

    Compound Description: SB02024 is an orally bioavailable, potent, and selective VPS34 inhibitor. [, ] It demonstrates promising anti-tumor activity in vivo, enhancing the infiltration of T and NK cells into the tumor microenvironment. [] This effect is linked to increased expression of chemokines CCL5 and CXCL10. [] Furthermore, SB02024 activates the cGAS-STING signaling pathway, leading to increased secretion of pro-inflammatory cytokines. [, ] Combining SB02024 with STING agonists significantly inhibits tumor growth and improves survival in mice models. [, ]

    Relevance: Although specific structural details are not provided, both SB02024 and VPS34 Inhibitor 1 are classified as VPS34 inhibitors, indicating they likely share a core structure that allows for VPS34 binding and inhibition. [, ] The shared mechanism of action further supports their structural similarity.

PI3KD/V-IN-01

    Compound Description: PI3KD/V-IN-01 is a dual inhibitor, targeting both PI3Kδ and VPS34 with high potency and selectivity. [] It exhibits greater anti-proliferative activity against AML, CLL, and Burkitt lymphoma cell lines compared to selective PI3Kδ or VPS34 inhibitors. [] In vivo studies demonstrate dose-dependent anti-tumor growth efficacy in an AML xenograft mouse model. []

    Relevance: PI3KD/V-IN-01's dual targeting mechanism highlights the close structural and functional relationship between PI3Kδ and VPS34 (the target of VPS34 Inhibitor 1). [] The fact that a single compound can inhibit both kinases suggests significant similarities in their active sites, implying that PI3KD/V-IN-01 likely shares structural features with VPS34 Inhibitor 1.

Compound 31 ((2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one)

    Compound Description: Compound 31 is a potent and highly selective VPS34 inhibitor with excellent drug-like properties. [] It exhibits in vivo activity with favorable pharmacokinetic parameters in mice, leading to sustained inhibition of VPS34 upon administration. [] Structural analysis reveals a unique morpholine synthon that contributes to its selectivity for VPS34 over class I PI3Ks. []

    Relevance: While not directly compared, both Compound 31 and VPS34 Inhibitor 1 belong to the same class of VPS34 inhibitors. [] This shared target profile strongly indicates structural similarities, particularly within the regions essential for binding to the VPS34 active site.

Overview

VPS34 inhibitor 1, also known as VPS34-IN1, is a selective and potent inhibitor of the vacuolar protein sorting 34 kinase, which is classified as a class III phosphoinositide 3-kinase. This compound is significant in cellular processes such as membrane trafficking and autophagy regulation. The VPS34 enzyme plays a crucial role in phosphorylating phosphatidylinositol, thereby generating phosphatidylinositol 3-phosphate, a lipid that recruits proteins essential for various cellular functions.

Source

VPS34-IN1 was developed through structure-based design strategies aimed at creating selective inhibitors for the VPS34 enzyme. The compound has been characterized in several studies highlighting its potency and selectivity against other kinases, making it a valuable tool for research into the physiological roles of VPS34 and its implications in diseases like cancer .

Classification

VPS34-IN1 belongs to the class of small molecule inhibitors targeting lipid kinases, specifically phosphoinositide 3-kinases. Its primary classification is as an antineoplastic agent due to its potential applications in cancer therapy, particularly in acute myeloid leukemia where VPS34 plays a pivotal role in cell survival and proliferation .

Synthesis Analysis

Methods

The synthesis of VPS34-IN1 involves several key steps, primarily utilizing a bis-aminopyrimidine core structure. Initial synthetic routes began with the formation of the aminopyrimidine scaffold, followed by modifications to enhance potency and selectivity.

Technical Details

  1. Reagents: Lithium hexamethyldisilazide (LHMDS) is often used as a base in reactions involving the formation of carbonyl derivatives.
  2. Conditions: Reactions typically occur at low temperatures (around -10 °C) and are followed by heating to room temperature or higher to facilitate product formation.
  3. Optimization: Structure-activity relationship studies have guided modifications to improve metabolic stability and binding affinity while maintaining selectivity over other kinases .
Molecular Structure Analysis

Structure

The molecular structure of VPS34-IN1 features a bis-aminopyrimidine core that interacts with the active site of VPS34 through hydrogen bonding and hydrophobic interactions. The compound's design allows it to fit snugly within the kinase's ATP-binding pocket.

Data

  • Molecular Formula: C₁₄H₁₈N₄O
  • Molecular Weight: Approximately 246.32 g/mol
  • Key Functional Groups: Aminopyrimidine moiety, hydrophobic cyclopropyl group.

X-ray crystallography has confirmed the binding mode of VPS34-IN1 within the VPS34 active site, demonstrating its selectivity due to specific interactions with amino acid residues unique to VPS34 compared to other kinases .

Chemical Reactions Analysis

Reactions

VPS34-IN1 primarily acts by inhibiting the phosphorylation activity of VPS34 on phosphatidylinositol substrates. The compound's mechanism involves blocking ATP binding, thereby preventing substrate phosphorylation.

Technical Details

  • Inhibition Mechanism: The inhibitor binds competitively at the ATP-binding site, leading to reduced levels of phosphatidylinositol 3-phosphate within cells.
  • Biological Impact: This inhibition results in decreased phosphorylation of downstream targets such as serum- and glucocorticoid-regulated kinase 3 (SGK3), affecting autophagy and membrane trafficking processes .
Mechanism of Action

Process

VPS34-IN1 inhibits the enzymatic activity of VPS34 by occupying its ATP-binding site, which is essential for its lipid kinase activity. This action leads to:

  1. Decreased Phosphatidylinositol 3-Phosphate Levels: Within minutes of treatment, cellular levels of phosphatidylinositol 3-phosphate drop significantly.
  2. Altered Signaling Pathways: The compound affects various signaling pathways by modulating protein phosphorylation states, particularly those involved in autophagy and cell survival.

Data

Studies have shown that VPS34-IN1 can reduce SGK3 phosphorylation by approximately 50–60% within one minute of administration, indicating rapid action .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in common organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Shows reasonable stability under physiological conditions but may require careful handling to maintain activity.
  • Reactivity: Reacts selectively with VPS34 without significant off-target effects on other kinases or lipid enzymes.

Relevant analyses indicate that modifications to enhance metabolic stability can lead to improvements in pharmacokinetic properties while retaining inhibitory potency against VPS34 .

Applications

Scientific Uses

VPS34-IN1 serves as an important research tool for:

  1. Understanding Autophagy: By inhibiting VPS34, researchers can study its role in autophagy and related cellular processes.
  2. Cancer Research: The compound has demonstrated potential antileukemic activity in acute myeloid leukemia models, suggesting its use in therapeutic strategies targeting cancer cells reliant on VPS34 for survival.
  3. Biomarker Development: Monitoring SGK3 activity post-treatment with VPS34-IN1 can serve as a biomarker for assessing VPS34 activity within various cellular contexts .

Properties

CAS Number

1383716-46-8

Product Name

VPS34 inhibitor 1

IUPAC Name

1-[[4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-yl]amino]-2-methylpropan-2-ol

Molecular Formula

C21H25N7O

Molecular Weight

391.479

InChI

InChI=1S/C21H25N7O/c1-21(2,29)13-25-19-24-12-16(18(28-19)11-14-3-4-14)17-7-10-23-20(27-17)26-15-5-8-22-9-6-15/h5-10,12,14,29H,3-4,11,13H2,1-2H3,(H,24,25,28)(H,22,23,26,27)

InChI Key

XJTIGGCBXFIZJV-UHFFFAOYSA-N

SMILES

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC=NC=C4)O

Synonyms

VPS34 inhibitor 1;VPS34-IN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.